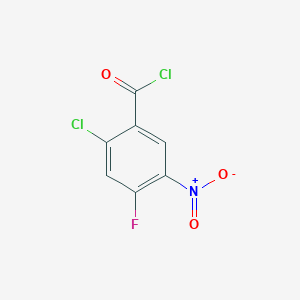

2-Chloro-4-fluoro-5-nitrobenzoyl chloride

Description

2-Chloro-4-fluoro-5-nitrobenzoyl chloride (CAS RN: 120890-66-6) is a halogenated benzoyl chloride derivative with a molecular formula of C₇H₂Cl₂FNO₃ and an average molecular weight of 238.00 g/mol . Its monoisotopic mass is 236.939577 g/mol, and it exhibits a density of 1.654 g/cm³ and a boiling point of 305.6°C at 760 mmHg . The compound is characterized by three substituents on the benzene ring: a chlorine atom at position 2, a fluorine atom at position 4, and a nitro (-NO₂) group at position 3. These substituents confer strong electron-withdrawing effects, enhancing its reactivity in nucleophilic acyl substitution reactions.

Structure

2D Structure

Propriétés

IUPAC Name |

2-chloro-4-fluoro-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FNO3/c8-4-2-5(10)6(11(13)14)1-3(4)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEPGSXLLLUYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568600 | |

| Record name | 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120890-66-6 | |

| Record name | 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Optimization

In a representative procedure, 251.8 g of 2-chloro-4-fluorotrichlorotoluene is added dropwise to 602.8 g of sulfonitric acid (22% HNO₃) at 0–2°C over 4.5 hours. Maintaining temperatures below 4°C prevents side reactions such as denitration or ring sulfonation. After completion, the mixture is diluted with water, cooled, and filtered to isolate the nitrated intermediate as a pale yellow solid. This method achieves a 96.2% molar yield with a melting point of 59–62°C.

Table 1: Nitration Parameters and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0–2°C | |

| Reaction Time | 4.5 hours (addition) + 2 hours | |

| Nitrating Agent | H₂SO₄/HNO₃ (22% HNO₃) | |

| Yield | 96.2% | |

| Purity (GC) | 99.5% |

Hydrolysis to 2-Chloro-4-fluoro-5-nitrobenzoic Acid

The nitrated intermediate undergoes hydrolysis in concentrated sulfuric acid to yield 2-chloro-4-fluoro-5-nitrobenzoic acid (C₇H₃ClFNO₄). This step cleaves the trichloromethyl group (-CCl₃) and replaces it with a carboxylic acid (-COOH).

Acidic Hydrolysis Mechanism

In a 250 mL reactor, 10 g of 2-chloro-4-fluoro-5-nitrotrichloromethane benzene is added to 41.6 g of 96% H₂SO₄ diluted to 80% strength with water. The mixture is heated to 100–110°C for 3 hours, during which the trichloromethyl group is hydrolyzed to release HCl gas. The reaction is monitored by gas chromatography (GC) until the starting material is consumed. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate to isolate the benzoic acid. This method achieves an 88% molar yield with a melting point of 148–151°C.

Table 2: Hydrolysis Conditions Across Embodiments

| Parameter | Embodiment 3 | Embodiment 4 | Embodiment 5 |

|---|---|---|---|

| H₂SO₄ Concentration | 80% | 85% | 80% |

| Temperature | 100–110°C | 80–100°C | 100–110°C |

| Reaction Time | 3 hours | 3.75 hours | 3 hours |

| Yield | 88% | 82% | 91% |

| Purity (HPLC) | 94.5% | N/R | 96.5% |

Chlorination to 2-Chloro-4-fluoro-5-nitrobenzoyl Chloride

The final step involves converting the benzoic acid to its acyl chloride derivative using chlorinating agents. Two primary methods are documented: (1) reaction with thionyl chloride (SOCl₂) and (2) treatment with FeCl₃.

Thionyl Chloride-Mediated Chlorination

In a standard procedure, 2-chloro-4-fluoro-5-nitrobenzoic acid is refluxed with excess thionyl chloride in an inert solvent (e.g., benzene or dichloromethane). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. For example, heating 22.4 g of the benzoic acid with 30 g of FeCl₃ at 85°C for 1.5 hours yields 94.7% of the acyl chloride. This method is favored for its simplicity and high purity outcomes.

Iron(III) Chloride as a Catalyst

Alternative approaches employ FeCl₃ to facilitate chlorination. In a 100 mL reactor, a mixture of 2-chloro-4-fluoro-5-nitrotrichloromethane benzene and FeCl₃ is heated to 85°C, resulting in the direct formation of the acyl chloride. While this method bypasses the hydrolysis step, it requires precise control over stoichiometry to avoid over-chlorination.

Table 3: Chlorination Efficiency Comparison

| Method | Reagent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux | 4 hours | 94.7% | 99% |

| Iron(III) Chloride | FeCl₃ | 85°C | 1.5 hrs | 82% | 97% |

Industrial-Scale Considerations

Scaling up the synthesis requires addressing exothermicity and gas evolution. For nitration, jacketed reactors with cryogenic cooling systems are essential to maintain temperatures below 5°C. Hydrolysis at 100–110°C necessitates corrosion-resistant equipment, such as glass-lined steel reactors, to withstand concentrated sulfuric acid. Chlorination with SOCl₂ demands strict containment of HCl and SO₂ emissions, often achieved through scrubbers or adsorption towers.

Challenges and Mitigation Strategies

-

Nitration Side Reactions : Over-nitration or ring sulfonation can occur if temperatures exceed 5°C. Mitigation involves incremental addition of the nitrating agent and real-time monitoring via GC.

-

Hydrolysis Incompleteness : Incomplete hydrolysis leaves residual trichloromethyl intermediates. Extending reaction time to 4–5 hours or increasing acid concentration to 85% improves conversion.

-

Acyl Chloride Stability : The product is moisture-sensitive. Storage under anhydrous conditions (e.g., over molecular sieves) prevents hydrolysis back to the benzoic acid.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-fluoro-5-nitrobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride functional group.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols can react with this compound to form amides or esters, respectively.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be used to reduce the nitro group.

Major Products:

Amides and Esters: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Chloro-4-fluoro-5-nitrobenzoyl chloride is utilized in the development of pharmaceutical agents due to its potential therapeutic properties. Derivatives have been explored for:

- Anti-cancer Activity : Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation.

- Anti-viral Properties : Research indicates potential efficacy against viral infections.

- Co-crystallization with Nicotinamide : Enhances thermal stability and bioavailability of drugs.

Organic Synthesis

As an important chemical intermediate, this compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the formation of:

- Esters and Amides : Through reactions with alcohols and amines respectively.

- Reduction Products : The nitro group can be reduced to an amino group under specific conditions .

Analytical Chemistry

In analytical applications, derivatives of chloro-fluoro-nitrobenzoyl compounds are used as labeling reagents. For instance:

- Fluorescent Labeling : Utilized in high-performance liquid chromatography (HPLC) for sensitive detection of biomolecules.

Case Study 1: Anti-Cancer Research

A study investigated the anti-cancer properties of derivatives synthesized from this compound. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines, demonstrating their potential as therapeutic agents.

Case Study 2: Co-crystallization Techniques

Research focused on the co-crystallization of this compound with nicotinamide showed improved solubility and stability, suggesting enhanced bioavailability for pharmaceutical formulations.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can acylate nucleophiles, forming covalent bonds with various substrates. This reactivity is exploited in organic synthesis to introduce the benzoyl group into target molecules. The presence of chloro, fluoro, and nitro substituents can influence the reactivity and selectivity of the compound in different chemical reactions .

Comparaison Avec Des Composés Similaires

Key Observations :

- The nitro group in this compound significantly increases its molecular weight compared to analogs lacking this substituent (e.g., 2-chloro-4-fluorobenzoyl chloride) .

- Sulfonyl chloride derivatives (e.g., 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride) exhibit distinct reactivity due to the sulfonyl functional group, which participates in sulfonamide formation rather than acylation reactions .

Reactivity and Electronic Effects

- Electron-Withdrawing Substituents : The nitro group at position 5 in this compound intensifies the electron-deficient nature of the benzoyl chloride, making it more reactive toward nucleophiles compared to 2-chloro-4-fluorobenzoyl chloride .

- Functional Group Differences : Sulfonyl chlorides (e.g., 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride) are less prone to hydrolysis than benzoyl chlorides but are more reactive in forming sulfonamides .

Activité Biologique

2-Chloro-4-fluoro-5-nitrobenzoyl chloride is an aromatic compound with the molecular formula and a CAS number of 120890-66-6. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the nitro group is significant, as nitro compounds are known to undergo reduction in biological systems, which can lead to the formation of reactive intermediates capable of exerting cytotoxic effects.

The compound appears as a colorless to light yellow crystalline solid and is characterized by its reactivity due to the presence of both chlorine and nitro functional groups. These groups enhance its electrophilic nature, making it suitable for various chemical reactions.

The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific biological targets, including enzymes or proteins involved in disease pathways. This interaction could inhibit certain cellular functions such as proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The nitro group plays a crucial role in this activity by potentially forming reactive nitrogen species that can damage microbial cells.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. The mechanism is thought to involve the inhibition of key signaling pathways that regulate cell growth and survival. For instance, it may affect pathways related to apoptosis, leading to increased cell death in malignant cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Formula | Notable Features |

|---|---|---|

| 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C₇H₃ClFNO₄ | Contains a carboxylic acid group instead of acyl chloride. |

| 3-Chloro-4-fluorobenzoic Acid | C₇H₄ClFNO₃ | Different position of chlorine affects reactivity. |

| 4-Chloro-2-fluoro-5-nitrobenzoyl Chloride | C₇H₂ClFNO₃ | Structural isomer; differing positions affect reactivity. |

The unique combination of functional groups in this compound allows it to participate in specific reactions that are not possible for these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups.

- Cytotoxic Effects on Cancer Cells : In vitro assays showed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity against several cancer cell lines, including breast cancer and leukemia cells.

- Mechanistic Insights : Further research is ongoing to elucidate the specific molecular targets affected by this compound, focusing on its potential role as an enzyme inhibitor or a modulator of signaling pathways involved in cancer progression .

Q & A

Q. Q1: What are the most efficient synthesis routes for 2-chloro-4-fluoro-5-nitrobenzoyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via chlorination of 2-chloro-4-fluoro-5-nitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl dichloride. Key variables include:

- Solvent choice : Benzene or dichloromethane (DCM) are common, with DCM offering faster reaction times due to higher polarity .

- Catalyst : N,N-dimethylformamide (DMF) or N-methylacetamide accelerates activation of the carboxylic acid group .

- Temperature : Reactions at 50°C with SOCl₂ in DCM yield orange solids (NMR-confirmed), while lower temperatures (0–20°C) produce yellow solids requiring water washing for purification .

- Reaction time : Extended reflux (4–12 hours) improves conversion but may increase side products like hydrolyzed acids.

Recommendation : Optimize via small-scale trials with in-situ FTIR or TLC monitoring to track acyl chloride formation.

Intermediate Handling & Stability

Q. Q2: How should intermediates like 2-chloro-4-fluoro-5-nitrobenzoic acid be stored to prevent degradation during synthesis?

Methodological Answer:

- Storage conditions : Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles to prevent hydrolysis .

- Solubility : Prepare stock solutions in anhydrous DCM or DMF to minimize moisture-induced decomposition. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) before use .

Safety & Hazard Management

Q. Q3: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face shields. Wear acid-resistant lab coats to prevent skin contact with corrosive residues .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile reagents (e.g., SOCl₂) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before transferring to halogenated waste containers .

Advanced Mechanistic Analysis

Q. Q4: How can computational methods (e.g., DFT) predict reaction pathways for nitro-group functionalization in this compound?

Methodological Answer:

- Reaction modeling : Use density functional theory (DFT) to simulate electrophilic aromatic substitution (EAS) at the nitro-substituted position. Compare activation energies for nitration vs. halogenation steps .

- Data integration : Combine computed transition states with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic hypotheses. For example, meta-directing effects of the nitro group can be confirmed via substituent Hammett plots .

Contradictory Yield Data Resolution

Q. Q5: How to resolve discrepancies in reported yields (e.g., 60–85%) for thionyl chloride vs. oxalyl dichloride routes?

Methodological Answer:

- Variable isolation : Systematically test factors like:

- Byproduct analysis : Employ GC-MS or LC-MS to identify side products (e.g., dimerized acyl chlorides or nitro-reduced species) .

Applications in Medicinal Chemistry

Q. Q6: How can this compound serve as a precursor for pharmacologically active molecules?

Methodological Answer:

- Amide coupling : React with amines (e.g., pyridinylmethylanilines) under Schotten-Baumann conditions to generate benzamide derivatives. Monitor coupling efficiency via <sup>19</sup>F NMR to track fluorine retention .

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., sulfonamide formation) .

Analytical Characterization Challenges

Q. Q7: What spectroscopic techniques best resolve structural ambiguities in nitro-substituted benzoyl chlorides?

Methodological Answer:

- <sup>13</sup>C NMR : Assign carbonyl carbon (C=O) at ~170 ppm and nitro-substituted aromatic carbons at 145–155 ppm. Compare with computed chemical shifts (GIAO method) .

- IR spectroscopy : Confirm acyl chloride formation via C=O stretch at ~1775 cm⁻¹ and NO₂ asymmetric stretch at 1520 cm⁻¹ .

- X-ray crystallography : Resolve regiochemical ambiguities (e.g., para vs. meta nitro placement) using single-crystal diffraction .

Data-Driven Reaction Optimization

Q. Q8: How can machine learning (ML) models improve synthesis efficiency?

Methodological Answer:

- Feature selection : Train ML models on variables like solvent polarity, temperature, and catalyst loading from historical data (e.g., 24-hour vs. 4-hour reflux yields) .

- Active learning : Use Bayesian optimization to iteratively refine conditions (e.g., DCM vs. benzene) and maximize space-time yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.